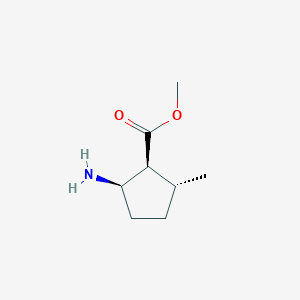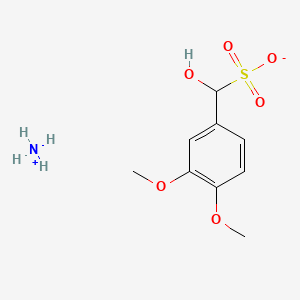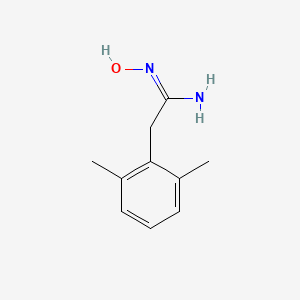![molecular formula C21H19N3 B13800140 N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indole moiety linked to a naphthalene ring through a methyleneamino bridge, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine typically involves the condensation of 3,3-dimethylindole-2-carbaldehyde with naphthalen-2-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methyleneamino linkage. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methyleneamino group.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole and naphthalene rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e
Propriétés
Formule moléculaire |
C21H19N3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine |
InChI |
InChI=1S/C21H19N3/c1-21(2)18-9-5-6-10-19(18)23-20(21)14-22-24-17-12-11-15-7-3-4-8-16(15)13-17/h3-14,24H,1-2H3/b22-14+ |
Clé InChI |
JZBNZDUYBGAUDX-HYARGMPZSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2N=C1/C=N/NC3=CC4=CC=CC=C4C=C3)C |
SMILES canonique |
CC1(C2=CC=CC=C2N=C1C=NNC3=CC4=CC=CC=C4C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)


![4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one](/img/structure/B13800086.png)


![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)



![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
